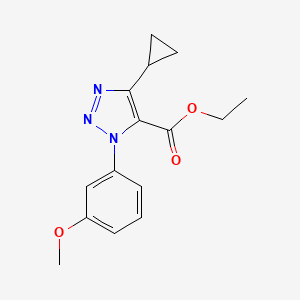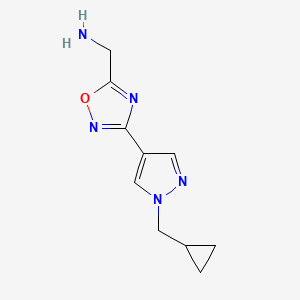![molecular formula C9H11N3O2S B1488510 2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1292175-73-5](/img/structure/B1488510.png)
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
2-(2-Aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a chemical compound belonging to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-benzothiadiazine 1,1-dioxide derivatives have been reported to have diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . They are also known to modulate AMPA receptors and ATP-sensitive potassium channels .
Mode of Action
It’s worth noting that the introduction of a cyclopropyl chain instead of an ethyl chain at the 4-position of the thiadiazine ring was found to dramatically improve the potentiator activity on ampa receptors .
Biochemical Pathways
Similar compounds have been reported to have diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to have diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to be influenced by various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminoethylamine with appropriate thiadiazine derivatives under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines or amides.
Scientific Research Applications
2-(2-Aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it useful in drug discovery and development.
Medicine: It could be explored for its therapeutic properties in treating various diseases.
Industry: The compound may find applications in the production of materials, chemicals, or pharmaceuticals.
Comparison with Similar Compounds
2-Aminoethoxyethanol: Another compound with similar structural features.
2-Aminoethylamine: A related compound that can be used in the synthesis of thiadiazines.
Uniqueness: 2-(2-Aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific structural arrangement and potential applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-8-3-1-2-4-9(8)15(12,13)14/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWCFPGCTMOSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN(S2(=O)=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1488436.png)
![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)
![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)
![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)


![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)



